molecular formula C17H13FN2O3 B5913658 N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide

N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide

Cat. No. B5913658
M. Wt: 312.29 g/mol
InChI Key: RAUPQAQXMISRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, also known as FQPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been studied for its potential applications in scientific research. One area of research is in the field of cancer treatment. Studies have shown that N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has neuroprotective effects and can reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves the inhibition of certain enzymes and receptors in the body. N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been found to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair. N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been found to inhibit the activity of the dopamine transporter, a receptor that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide can induce apoptosis in cancer cells, reduce the accumulation of beta-amyloid plaques in the brain, and reduce inflammation. N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been found to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing the accumulation of beta-amyloid plaques in the brain. N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been found to have neuroprotective effects and can improve cognitive function. However, one limitation of using N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in lab experiments is that it may have potential side effects on certain biochemical and physiological processes, which need to be studied further.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide. One area of research is in the development of N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide analogs that may have improved efficacy and reduced side effects. Another area of research is in the study of N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide's effects on other biochemical and physiological processes, such as inflammation and oxidative stress. Additionally, further studies are needed to explore the potential applications of N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in the treatment of other diseases, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. The synthesis of N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves a multi-step process, and it has been found to have a mechanism of action that affects certain biochemical and physiological processes. N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been studied for its potential applications in cancer treatment and the treatment of Alzheimer's disease. It has various biochemical and physiological effects, and there are advantages and limitations to using N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in lab experiments. There are several future directions for research on N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, including the development of N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide analogs and the study of its effects on other biochemical and physiological processes.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is a multi-step process that involves the reaction of various chemicals. One method of synthesis involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride in the presence of a base to form N-(4-fluorophenyl)-2-chloroacetamide. This compound is then reacted with 2-hydroxy-3-quinolinecarboxylic acid in the presence of a base to form N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-10-5-7-11(8-6-10)19-15(21)9-13-16(22)12-3-1-2-4-14(12)20-17(13)23/h1-8H,9H2,(H,19,21)(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUPQAQXMISRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.